N-(4-(1H-tetrazol-1-yl)phenyl)-4-(thiazol-2-yloxy)benzamide
Description
Properties
IUPAC Name |
N-[4-(tetrazol-1-yl)phenyl]-4-(1,3-thiazol-2-yloxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N6O2S/c24-16(12-1-7-15(8-2-12)25-17-18-9-10-26-17)20-13-3-5-14(6-4-13)23-11-19-21-22-23/h1-11H,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWQRMXICISRMSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)N3C=NN=N3)OC4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(1H-tetrazol-1-yl)phenyl)-4-(thiazol-2-yloxy)benzamide typically involves multi-step organic reactions. One possible route could be:
Formation of the Tetrazole Ring: Starting with a suitable aromatic precursor, the tetrazole ring can be introduced via a [2+3] cycloaddition reaction between an azide and a nitrile.
Thiazole Ring Formation: The thiazole ring can be synthesized through Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone.
Coupling Reactions: The final step involves coupling the tetrazole and thiazole derivatives with a benzamide precursor using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-(1H-tetrazol-1-yl)phenyl)-4-(thiazol-2-yloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under strong oxidizing conditions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the nitro groups or other reducible functionalities within the molecule.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at the aromatic rings or other reactive sites.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could lead to amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for more complex molecules or as a ligand in coordination chemistry.
Biology: Potential use as a probe in biochemical assays or as a tool for studying biological pathways.
Medicine: Possible therapeutic applications due to its structural features, which may interact with biological targets.
Industry: Use in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(4-(1H-tetrazol-1-yl)phenyl)-4-(thiazol-2-yloxy)benzamide would depend on its specific biological activity. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The tetrazole and thiazole rings could play a role in binding to metal ions or other molecular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on substitutions at the benzamide core, phenyl ring modifications, or heterocyclic appendages. Below is a detailed comparison:
Core Benzamide Derivatives with Tetrazole Substitutions
Benzamide Derivatives with Thiazole or Imidazole Moieties
Key Insight : The target compound’s tetrazole-thiazole combination is unique among analogs, offering a balance of hydrogen-bonding (tetrazole) and hydrophobic (thiazole) interactions. This dual functionality may synergize for enhanced target engagement compared to imidazole or sulfonamide derivatives.
Physicochemical and Pharmacokinetic Comparisons
Note: The thiazole ether in the target compound may improve membrane permeability compared to sulfonamide-containing analogs .
Biological Activity
N-(4-(1H-tetrazol-1-yl)phenyl)-4-(thiazol-2-yloxy)benzamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a tetrazole ring, a thiazole ring, and a benzamide moiety, which are known for their diverse pharmacological properties.
Chemical Structure and Synthesis
The structural formula of this compound can be represented as follows:
The synthesis typically involves multi-step organic reactions, including:
- Formation of the Tetrazole Ring : Achieved through a [2+3] cycloaddition reaction between an azide and a nitrile.
- Thiazole Ring Formation : Synthesized via Hantzsch thiazole synthesis, involving the condensation of a thioamide with an α-haloketone.
- Coupling Reactions : The final step involves coupling the tetrazole and thiazole derivatives with a benzamide precursor using coupling reagents like EDCI or DCC.
Antioxidant and Antimicrobial Properties
Research indicates that compounds containing tetrazole and thiazole rings exhibit significant antioxidant and antimicrobial activities. For instance, tetrazole derivatives have been reported to demonstrate:
- Antimicrobial Activity : Effective against various bacterial strains, showcasing inhibition of growth at low concentrations .
- Antioxidant Activity : Certain derivatives have shown the ability to scavenge free radicals, contributing to their potential therapeutic applications in oxidative stress-related conditions .
Enzyme Inhibition
This compound has been evaluated for its ability to inhibit specific enzymes. Notably, similar compounds have been reported as potent inhibitors of xanthine oxidase (XO), an enzyme involved in purine metabolism. The structure-activity relationship (SAR) studies suggest that the tetrazole moiety plays a crucial role in binding to the active site of XO, enhancing inhibitory potency .
Case Studies
Several studies have explored the biological activity of related compounds:
- Xanthine Oxidase Inhibitors : A study on N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives demonstrated promising XO inhibitory activity with an IC50 value of 0.031 μM, suggesting that modifications in the structure can lead to enhanced potency .
- Anticancer Activity : Research on thiazole derivatives indicates their potential as anticancer agents, with mechanisms involving apoptosis induction in cancer cell lines. Compounds similar to this compound have shown effectiveness against various cancer types through cell cycle arrest and apoptosis .
Summary of Findings
The biological activity of this compound can be summarized as follows:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(4-(1H-tetrazol-1-yl)phenyl)-4-(thiazol-2-yloxy)benzamide, and how can side reactions be minimized?
- Methodology : Multi-step synthesis involving amidation, nucleophilic substitution, and cyclization is typical. For example:
- Step 1 : Couple 4-(thiazol-2-yloxy)benzoic acid with 4-aminophenyltetrazole via carbodiimide-mediated amidation (e.g., EDC/HOBt).
- Step 2 : Optimize reaction conditions (e.g., inert atmosphere, controlled temperature) to minimize oxidation of the tetrazole ring.
- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from methanol or ethanol to achieve >95% purity .
Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?
- 1H/13C NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and thiazole/tetrazole protons (distinct splitting patterns). Confirm amide carbonyl (δ ~165–170 ppm in 13C) .
- HPLC : Use reverse-phase C18 columns (e.g., 98% purity with acetonitrile/water mobile phase) to assess purity .
- IR Spectroscopy : Verify amide C=O stretch (~1650 cm⁻¹) and tetrazole C-N absorption (~1450 cm⁻¹) .
Q. How can researchers resolve discrepancies in spectral data during structural elucidation?
- Contradiction Analysis : For ambiguous NMR signals (e.g., overlapping aromatic peaks), employ 2D NMR (COSY, HSQC) to resolve coupling networks .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+) with <2 ppm error to rule out impurities .
- X-ray Crystallography : If crystals are obtainable, resolve absolute configuration and hydrogen-bonding motifs (e.g., tetrazole dimerization) .
Advanced Research Questions
Q. What strategies are recommended for improving the metabolic stability of this benzamide derivative in preclinical studies?
- Structural Modifications : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to the benzamide or thiazole moiety to reduce oxidative metabolism .
- In Vitro Assays : Use liver microsome models (human/rat) to identify metabolic hotspots. For example, thiazole ring oxidation can be mitigated by fluorine substitution .
- Prodrug Approaches : Mask the tetrazole NH with a labile protecting group (e.g., tert-butyl) to enhance oral bioavailability .
Q. How does the presence of the tetrazole and thiazole groups influence the compound's electronic properties and reactivity?
- Electronic Effects :
- Tetrazole : Acts as a bioisostere for carboxylic acids, enhancing solubility while maintaining hydrogen-bonding capacity. Its anion (at physiological pH) can inhibit enzymes like PFOR via electrostatic interactions .
- Thiazole Ether : The oxygen linker increases conformational flexibility, while the thiazole’s sulfur atom participates in π-stacking with aromatic residues in target proteins .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound?
- Enzyme Inhibition : Screen against NADH-dependent enzymes (e.g., PFOR) using spectrophotometric assays measuring NADH oxidation at 340 nm .
- Cellular Uptake : Use fluorescent tagging (e.g., BODIPY) to track intracellular localization via confocal microscopy .
- Antimicrobial Activity : Perform MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) in Mueller-Hinton broth .
Q. How can computational modeling predict the binding affinity of this compound with potential therapeutic targets?
- Docking Studies : Use AutoDock Vina or Schrödinger to model interactions with PFOR (PDB: 1KOP). Key interactions include:
- Tetrazole anion with Arg314.
- Thiazole oxygen forming hydrogen bonds with Ser289 .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER/CHARMM force fields) .
Q. What are the critical parameters to consider when designing SAR studies for this compound?
- Substituent Effects :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
